1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol
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Overview
Description
The compound “1-(4-Methoxybenzyl)-1-methylhydrazine” is a chemical with the linear formula C9H14N2O . Another compound, “4-Methoxy-a-methylbenzyl alcohol”, has the linear formula CH3OC6H4CH (CH3)OH .
Synthesis Analysis
A paper titled “A Facile Synthesis of 1-(4-Methoxybenzyl)-4-” discusses the synthesis of a similar compound .Molecular Structure Analysis
The molecular structure of similar compounds like “4-Methoxybenzyl chloride” and “Benzaldehyde, 4-methoxy-” have been analyzed .Chemical Reactions Analysis
A review titled “DDQ as a versatile and easily recyclable oxidant: a systematic review” discusses the chemical reactions of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “4-Methoxybenzaldehyde” and “Benzaldehyde, 4-methoxy-” have been analyzed .Scientific Research Applications
Biodistribution and Radiation Dosimetry : This compound was investigated for its potential as a Vesicular Monoamine Transporter 2 (VMAT2) imaging agent. The biodistribution and radiation dosimetry of the compound, labeled as 18F-AV-133, were studied in healthy human subjects using PET scan technology. The radiotracer showed a high uptake in the brain and was considered safe, with appropriate biodistribution and radiation dosimetry for imaging VMAT2 sites in humans, indicating its potential for clinical use in monitoring neuroendocrine cells and brain activities without noticeable adverse effects (Lin et al., 2010).
Investigation of Serotonin Transporters : The compound was part of a study to compare serotonin transporter radioligands 11C-DASB and 11C-McN 5652 in healthy humans. Both compounds displayed similar accumulation patterns in various brain regions, indicating their potential application in studying serotonin transporters and their role in psychiatric conditions. The study also explored the suitability of these compounds for shorter scanning times, enhancing their applicability in clinical and research settings (Frankle et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-20-14-7-5-13(6-8-14)12-16-15-4-2-3-9-17(15,19)10-11-18-16/h5-8,15-16,18-19H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANQQHGRCGEZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3CCCCC3(CCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol |
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